3,3'-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol)
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Overview
Description
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) is an organic compound characterized by the presence of sulfur and aromatic rings. It is known for its unique chemical structure, which includes two benzene rings substituted with methyl groups and connected by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) typically involves the reaction of 2,4,6-trimethylbenzene-1-thiol with sulfur or sulfur-containing reagents. One common method is the nucleophilic substitution reaction where the thiol group acts as a nucleophile, attacking a sulfur-containing electrophile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating infections or inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) involves its interaction with molecular targets through its thiol and aromatic groups. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzene-1-thiol: A simpler analog with a single thiol group.
Bithionol: Contains sulfur and aromatic rings but with different substituents and biological activities.
Uniqueness
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) is unique due to its dual thiol groups and the presence of multiple methyl groups on the aromatic rings.
Properties
CAS No. |
63398-38-9 |
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Molecular Formula |
C18H22S3 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-(2,4,6-trimethyl-3-sulfanylphenyl)sulfanylbenzenethiol |
InChI |
InChI=1S/C18H22S3/c1-9-7-11(3)17(13(5)15(9)19)21-18-12(4)8-10(2)16(20)14(18)6/h7-8,19-20H,1-6H3 |
InChI Key |
LWYZQRGEIOLDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S)C)SC2=C(C=C(C(=C2C)S)C)C)C |
Origin of Product |
United States |
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